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Compound of Interest

Compound Name: BAY-850

Cat. No.: B1191589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-850, a potent and

selective inhibitor of the ATAD2 bromodomain, in various cell-based assays. Detailed protocols,

data interpretation guidelines, and visualizations are included to facilitate the investigation of

ATAD2 function in cellular processes.

Introduction to BAY-850
BAY-850 is a chemical probe that acts as an isoform-selective inhibitor of the ATPase family

AAA domain-containing protein 2 (ATAD2).[1][2] It functions by inducing the dimerization of the

ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones.[1][3] This

unique mode of action makes BAY-850 a valuable tool for elucidating the cellular roles of

ATAD2, an epigenetic regulator implicated in various cancers.[2][3][4] A structurally similar but

inactive compound, BAY-460, is available as a negative control for experiments.[3]

Key Characteristics of BAY-850:
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Property Value Assay Reference

IC50 (mono-

acetylated H4 peptide)
166 nM TR-FRET [2][4][5]

IC50 (tetra-acetylated

H4 peptide)
22 nM TR-FRET [4][5]

IC50 (tetra-acetylated

peptide)
157 nM Alphascreen [2]

KD 115 nM BROMOscan [2]

Solubility 10 mM in DMSO - [4]

Cellular Activity
Maximal on-target

activity at 1 µM
FRAP in MCF7 cells [3]

ATAD2 Signaling Pathway
ATAD2 is a transcriptional co-regulator involved in multiple signaling pathways that are crucial

for cell proliferation, survival, and differentiation. Its inhibition by BAY-850 can therefore have

significant downstream effects. The following diagram illustrates the central role of ATAD2 in

several key cancer-related pathways.
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Caption: Overview of ATAD2's role in major signaling pathways.

Experimental Protocols
General Guidelines for Handling BAY-850

Reconstitution: Prepare a 10 mM stock solution of BAY-850 in sterile DMSO.[4] Aliquot and

store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Culture Media: The final concentration of DMSO in the cell culture medium should be

kept below 0.1% to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the

same final concentration of DMSO.

Negative Control: Use the inactive analog, BAY-460, at the same concentrations as BAY-850
to distinguish between on-target and off-target effects.[3]

Cell Viability Assay (MTT/MTS Assay)
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This protocol determines the effect of BAY-850 on cell viability and proliferation.

Workflow:

Caption: Workflow for cell viability assays using MTT or MTS.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate for 24 hours to allow for cell attachment.

Treatment: Prepare serial dilutions of BAY-850 and BAY-460 (negative control) in culture

medium. A typical concentration range to test is 0.1 µM to 50 µM. Also include a vehicle

control (DMSO). Remove the old medium and add 100 µL of the compound-containing

medium to the respective wells.

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

Reagent Addition:

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

2-4 hours at 37°C.

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at

37°C.

Solubilization (MTT only): After the incubation with MTT, add 100 µL of solubilization solution

(e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the

formazan crystals.

Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS

assay using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the results as a dose-response curve to determine the IC50 value. Note that previous

studies have shown that cytotoxic effects of BAY-850 may not be directly linked to ATAD2

bromodomain inhibition and can occur at higher concentrations.[3]
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells

following treatment with BAY-850.

Workflow:

Caption: Workflow for apoptosis detection using Annexin V and PI.

Protocol:

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of BAY-850,

BAY-460, and vehicle control for a specified time (e.g., 24 or 48 hours).

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant.

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of

FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by

flow cytometry within one hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of BAY-850 on cell cycle progression.
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Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

Cell Treatment: Seed cells and treat with BAY-850, BAY-460, and vehicle control as

described for the apoptosis assay.

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition

of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in

PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S,

and G2/M phases of the cell cycle can be quantified using appropriate software.

Chromatin Immunoprecipitation (ChIP) Assay
This assay can be used to determine if BAY-850 treatment alters the association of ATAD2 with

specific chromatin regions.

Workflow:

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

Cell Treatment: Treat cells with 1 µM BAY-850, BAY-460, or vehicle for a defined period (e.g.,

6-24 hours).

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and

incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a

final concentration of 125 mM.
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Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an

average size of 200-1000 bp using sonication or enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with an anti-ATAD2 antibody overnight

at 4°C. Use a non-specific IgG as a negative control.

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin

complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove

non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a spin

column or phenol-chloroform extraction.

Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters

known to be regulated by ATAD2, or by next-generation sequencing (ChIP-seq) for genome-

wide analysis.

Data Interpretation and Troubleshooting
Cell Viability: A decrease in viability upon BAY-850 treatment may not solely be due to

ATAD2 bromodomain inhibition, as cytotoxic effects have been observed to be disconnected

from on-target activity at higher concentrations.[3] Compare results with the inactive control

BAY-460.

Apoptosis and Cell Cycle: Changes in apoptosis or cell cycle distribution should be

interpreted in the context of the known functions of ATAD2 in cell proliferation and survival.

ChIP: A decrease in the enrichment of ATAD2 at specific gene promoters following BAY-850
treatment would indicate successful target engagement and displacement of ATAD2 from

chromatin.
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By following these detailed protocols and considering the provided data, researchers can

effectively utilize BAY-850 as a chemical probe to investigate the multifaceted roles of ATAD2 in

cellular biology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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